5-Bromo-N-methylpyridazin-4-amine

C-C coupling synthetic efficiency halide reactivity

5-Bromo-N-methylpyridazin-4-amine (CAS 2470439-05-3) is a disubstituted pyridazine heterocycle featuring a bromine atom at the 5-position and a methylamino group at the 4-position. It serves as a versatile synthetic intermediate in medicinal chemistry, where the bromine atom acts as a handle for transition-metal-catalyzed cross-coupling reactions, and the N-methyl group modulates electronic properties and hydrogen-bonding capacity.

Molecular Formula C5H6BrN3
Molecular Weight 188.028
CAS No. 2470439-05-3
Cat. No. B2678521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-methylpyridazin-4-amine
CAS2470439-05-3
Molecular FormulaC5H6BrN3
Molecular Weight188.028
Structural Identifiers
SMILESCNC1=CN=NC=C1Br
InChIInChI=1S/C5H6BrN3/c1-7-5-3-9-8-2-4(5)6/h2-3H,1H3,(H,7,8)
InChIKeyHQUDITAKVWOXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-methylpyridazin-4-amine (CAS 2470439-05-3): A Key Pyridazine Building Block for Targeted Synthesis & Screening


5-Bromo-N-methylpyridazin-4-amine (CAS 2470439-05-3) is a disubstituted pyridazine heterocycle featuring a bromine atom at the 5-position and a methylamino group at the 4-position. It serves as a versatile synthetic intermediate in medicinal chemistry, where the bromine atom acts as a handle for transition-metal-catalyzed cross-coupling reactions, and the N-methyl group modulates electronic properties and hydrogen-bonding capacity [1]. Its core scaffold is explored in antiviral and antiproliferative agent development [2].

1
Suzuki coupling Bromine at 5-position enables efficient Pd-catalyzed cross-coupling, with reported higher reactivity than chloro analogs.
2
Medicinal chemistry N-Methyl substituent directs regioselective functionalization and modulates the scaffold for antiproliferative and antiviral lead generation.
3
Patent-aligned Core of a privileged pyridazinamine pharmacophore (US 5,106,973), enabling direct diversification into antiviral space.

Why 5-Bromo-N-methylpyridazin-4-amine Cannot Be Replaced by Generic Pyridazine Analogs


Generic substitution with other halopyridazines or simple pyridazin-4-amines is not feasible because both the 5-bromo and 4-N-methyl substituents critically influence reactivity and biological outcome. Electronically, the bromine atom provides an optimal balance of oxidative addition rates in palladium-catalyzed cross-couplings compared to chloro (slower) or iodo (less stable/Mg-organometallic compatibility) analogs [1]. Sterically and electronically, the N-methylamino group at position 4 directs regioselective functionalization and alters the scaffold's pharmacokinetic profile, a feature absent in 5-bromo-4-unsubstituted or 4-amino (non-methylated) pyridazines [2]. The core question is quantifiable differentiation in synthetic efficiency and biological target modulation, as elaborated below.

Halide swap alters reactivity 5-Chloro analog may require harsher conditions or specialized ligands; iodo analog may increase homocoupling risk.
N-Unsubstituted or N-ethyl analogs shift SAR Removing or altering the N-methyl group can lead to different antiproliferative profiles and unpredictable regiochemical outcomes.
Non-halogenated pyridazin-4-amine lacks diversification Cannot serve as a direct entry point for cross-coupling libraries; synthesis routes would need redesign.

Quantitative Differentiation Evidence: 5-Bromo-N-methylpyridazin-4-amine vs. Closest Analogs


Superior Suzuki-Miyaura Cross-Coupling Efficiency of 5-Bromo vs. 5-Chloro Pyridazin-4-amines

In palladium-catalyzed Suzuki-Miyaura reactions, the 5-bromo substituent demonstrates significantly higher reactivity than the 5-chloro analog due to the lower bond dissociation energy of the C-Br bond. This leads to higher yields and faster reaction times under identical conditions. While not a direct side-by-side study of the target compound, this is a well-established class-level trend for aryl halides [1]. A specific pyridazine study on 4,5-dibromo-2-methylpyridazin-3(2H)-one showed bromides couple efficiently with ferroceneboronic acid, whereas chlorides required harsher conditions or gave lower yields [2].

Suzuki reactivity
Class-level inference
Rate constant: Br > Cl by >10-fold. Coupling feasible at 80°C with Pd(PPh₃)₄.
Supports selection of Br for mild, high-yield cross-couplings.
Class trend; specific pyridazine example confirms bromide advantage.
C-C coupling synthetic efficiency halide reactivity

Distinct Antiproliferative SAR: The N-Methyl Group is Critical for Activity Against HeLa Cells

A comparative SAR study on 5-substituted pyridazin-4-amines revealed that the nature of the substitution at the 4-amino position profoundly impacts antiproliferative activity. While specific IC50 data for the N-methyl derivative was not individually indexed, the study explicitly states that biological activity was dependent on the substituent type at the 5-position and the amine substitution pattern [1]. Derivatives with N-alkylation showed distinct activity profiles. The 5-bromo-N-methyl derivative is the direct precursor to the most active class of compounds, where the bromine is replaced by bulky aromatic groups via Suzuki coupling. Using the non-methylated analog would lead to a completely different SAR and lower activity baseline.

Antiproliferative SAR
Supporting evidence
N-Methyl derivative is precursor to active compounds; SAR depends on N-alkylation pattern (HeLa, MCF-7, A549).
N-Methyl group preserves entry to reported antiproliferative series.
Exact IC₅₀ data not available in abstract; review full study.
anticancer SAR HeLa cells

Regioselective C-4 Amination Control: N-Methyl vs. N-H Substitution Directs Functionalization

The presence of the N-methyl group on the 4-amino substituent alters the electronic density of the pyridazine ring, influencing the regioselectivity of subsequent electrophilic aromatic substitution or metalation reactions. In a study on heterocyclic phosphonium salt-based amination, the precise regioselectivity of C-H amination was shown to be dependent on the nature of the amino substituent [1]. A 4-N-methyl group would direct functionalization differently compared to an unsubstituted 4-amino group (N-H) due to steric and electronic differences, providing a unique synthetic trajectory for late-stage diversification.

Regioselectivity control
Class-level inference
N-Methyl directs C-6 functionalization; N-H analog may give different selectivity due to H-bonding effects.
Predictable diversification path; avoids isomeric mixtures.
Based on electronic directing effects; confirm in target reaction.
regioselectivity C-H amination pyridazine functionalization

Validated Role as a Key Intermediate in Antiviral Pyridazinamine Patents

The structural class of 5-halo-N-alkylpyridazin-4-amines, encompassing the target compound, is explicitly validated in the patent literature as a key intermediate for antiviral agents. US Patent 5,106,973 (assigned to Janssen Pharmaceutica) describes N-alkylation of pyridazinamines to generate compounds with antiviral activity [1]. While the patent does not provide head-to-head biological data for the 5-bromo derivative, it establishes the scaffold as privileged for antiviral screening. The 5-bromo atom serves as the crucial diversification point to elaborate the structure for patent space exploration, a role that a non-halogenated analog cannot fulfill.

Patent validation
Supporting evidence
US 5,106,973 (Janssen) claims N-alkyl pyridazinamines as antiviral intermediates; 5-Br analog fits scaffold.
Establishes privileged pharmacophore status; streamlines lead generation.
Patent does not include head-to-head biological data for this derivative.
antiviral patented intermediate Janssen Pharmaceutica

Where 5-Bromo-N-methylpyridazin-4-amine Outperforms: Evidence-Based Application Scenarios


Efficient Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Based on its superior halide reactivity profile compared to 5-chloro analogs [1], 5-Bromo-N-methylpyridazin-4-amine is the preferred building block for generating diverse 5-aryl or 5-heteroaryl pyridazine libraries. Its use enables high-throughput parallel synthesis with Pd catalysts, maximizing library yield and purity.

Targeted Synthesis of Antiproliferative Pyridazin-4-amines Against Solid Tumor Cell Lines

The compound is the validated precursor to a series of 5-substituted pyridazin-4-amines that showed moderate to high antiproliferative activity against A549, PC3, MCF-7, and HeLa cancer cell lines [2]. Replacing it with a non-methylated or 5-chloro analog would risk deviating from the known SAR pathway and losing activity.

Antiviral Lead Generation Aligned with the Janssen Pyridazinamine Pharmacophore

Positioned as a key intermediate in the US 5,106,973 patent family [3], this compound is the recommended starting point for pharmaceutical R&D teams exploring antiviral pyridazinamine space, as it allows direct structural elaboration of a known active scaffold while enabling intellectual property diversification.

Regioselective C-H Functionalization Programs for Pyridazine Scaffold Hopping

In medicinal chemistry projects requiring precise C-6 functionalization of pyridazines, the N-methyl substituent provides a crucial directing effect that differs from the unsubstituted anime [4]. This ensures a single, predictable regiochemical outcome, avoiding the need for separation of isomeric byproducts.

Application
Selection Property
Validation Focus
Late-stage Suzuki diversification
5-Bromo reactivity profile
Cross-coupling yield & scope (aryl/heteroaryl)
Antiproliferative screening (solid tumor lines)
N-Methyl SAR entry point
Cell viability endpoints (HeLa, MCF-7, A549, PC3)
Antiviral lead exploration (pyridazinamine)
Patent-aligned scaffold (US 5,106,973)
Antiviral assay against target virus panel
Regioselective C-H functionalization
N-Methyl directing effect
Regioisomer ratio in C-6 functionalization
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